molecular formula C10H10F2O3 B1441347 3-(3,5-Difluoro-2-methoxyphenyl)propionic acid CAS No. 1092460-64-4

3-(3,5-Difluoro-2-methoxyphenyl)propionic acid

Cat. No. B1441347
CAS RN: 1092460-64-4
M. Wt: 216.18 g/mol
InChI Key: CFDNYIGTRFYOKF-UHFFFAOYSA-N
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Description

3-(3,5-Difluoro-2-methoxyphenyl)propionic acid, also known as DFP, is an organic acid. It has a molecular weight of 216.18 . The IUPAC name for this compound is 3-(3,5-difluoro-2-methoxyphenyl)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F2O3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h4-5H,2-3H2,1H3,(H,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .

Scientific Research Applications

Molecular Structure Analysis

Research on similar compounds, such as 3-phenylpropionic acid derivatives, has focused on determining crystal structures using laboratory X-ray powder diffraction data. These studies reveal the nature of intermolecular interactions within the crystal lattice, such as hydrogen bonding patterns, which are crucial for understanding the compound's physicochemical properties and potential for forming supramolecular architectures (Das et al., 2012).

Synthesis and Reactivity

Synthetic methodologies for related compounds include regiospecific synthesis of propionic acid derivatives, highlighting the importance of precise structural modifications in achieving desired chemical properties and functionalities (Kumarasinghe et al., 2009). Moreover, studies on the synthesis of propionamides from related propionitriles demonstrate the versatility of these compounds in generating a wide range of derivatives with potential biological activities (Arutyunyan et al., 2014).

Potential Applications

Research into the structural and spectroscopic characteristics of similar compounds reveals their potential applications in fields such as nonlinear optical materials, highlighting the significance of aromatic propionic acids and their derivatives in developing advanced functional materials (Tamer et al., 2015).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash with plenty of water . If irritation persists, seek medical advice .

properties

IUPAC Name

3-(3,5-difluoro-2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h4-5H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDNYIGTRFYOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261129
Record name 3,5-Difluoro-2-methoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092460-64-4
Record name 3,5-Difluoro-2-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-2-methoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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